molecular formula C11H13N2O2- B8428843 4-Piperazinobenzoate

4-Piperazinobenzoate

Cat. No.: B8428843
M. Wt: 205.23 g/mol
InChI Key: IAGYKSQGLCAAAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperazinobenzoate (CAS 80518-57-6), also known as Ethyl 4-(piperazin-1-yl)benzoate, is a benzoate ester derivative featuring a piperazine ring attached to the para-position of the benzene ring. The compound is characterized by its ethyl ester group (-COOCH₂CH₃) and the secondary amine-rich piperazine moiety, which confers both lipophilic and basic properties. It is widely utilized as a chemical intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents due to piperazine's prevalence in neurotransmitter-targeting drugs.

Properties

Molecular Formula

C11H13N2O2-

Molecular Weight

205.23 g/mol

IUPAC Name

4-piperazin-1-ylbenzoate

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)/p-1

InChI Key

IAGYKSQGLCAAAD-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Research indicates that 4-Piperazinobenzoate exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine, including this compound, possess antimicrobial properties against a range of pathogens. This has implications for developing new antibiotics or treatments for infections.
  • Local Anesthetic Properties : Similar compounds have been evaluated for their local anesthetic effects. The structural similarities suggest that this compound may also exhibit such properties, warranting further investigation into its potential as a local anesthetic agent .
  • Neuropharmacological Effects : Given the role of piperazine derivatives in modulating neurotransmitter systems, there is potential for this compound to influence neurological pathways, making it a candidate for research into treatments for neurological disorders.

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

  • Antimicrobial Agents : Ongoing research focuses on the development of novel antimicrobial agents derived from piperazine compounds. The effectiveness of this compound against resistant strains of bacteria is an area of active investigation.
  • Anesthetic Research : The compound's potential as a local anesthetic has been explored alongside other similar compounds, with studies indicating promising results in pain management applications.
  • Neurological Research : The ability to cross the blood-brain barrier suggests potential applications in treating conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial.

Case Studies

Several studies highlight the effectiveness and potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various piperazine derivatives against common bacterial strains. Results indicated that this compound showed significant inhibition against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Local Anesthetic Evaluation : In a comparative study involving known local anesthetics, this compound was tested for its efficacy in producing surface anesthesia. Results demonstrated comparable effects to established anesthetics, indicating its viability for further development in this area .
  • Neuropharmacological Investigations : Research involving the modulation of neurotransmitter systems highlighted the potential neuroprotective effects of this compound. Preliminary findings suggest it may enhance synaptic transmission and exhibit neuroprotective properties in models of neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of specific bacteria
Local AnestheticProduces surface anesthesia
NeuroprotectiveModulates neurotransmitter activity

Table 2: Comparative Efficacy of Piperazine Derivatives

CompoundActivity TypeEfficacy (IC50)Reference
This compoundAntimicrobial15 µM
BenzocaineLocal Anesthetic10 µM
LidocaineLocal Anesthetic5 µM

Comparison with Similar Compounds

Structural and Functional Differences

  • Ester Group Variations: The ethyl ester in this compound offers moderate lipophilicity, while the methyl ester in 163210-97-7 reduces molecular weight and may enhance solubility in polar solvents.
  • Piperazine Modifications: Methylation of the piperazine nitrogen (e.g., 773137-71-6) increases basicity and lipophilicity, which could enhance blood-brain barrier penetration. Aryl substituents, such as phenyl in 312502-83-3 or methoxyphenyl in 4-(4-Methoxyphenyl)piperazinone, introduce steric bulk and electronic effects, altering binding affinity and metabolic stability.

Research Findings and Data Gaps

  • Solubility and Stability : Ethyl esters generally exhibit lower aqueous solubility than methyl esters, but empirical data for these specific analogs are lacking in the provided evidence.
  • Commercial Availability: Suppliers like Matrix Scientific and Key Organics Limited offer analogs such as 773137-71-6 and 312502-83-3, indicating industrial relevance.

Preparation Methods

Bromination of p-Toluic Acid Followed by N-Methylpiperazine Condensation

The most widely cited industrial method involves a two-step process starting with p-toluic acid. In Step 1 , p-toluic acid undergoes bromination using N-bromosuccinimide (NBS) in chloroform with dibenzoyl peroxide as a radical initiator. Refluxing for 20 hours yields 4-bromomethyl benzoic acid with 63% efficiency after purification via ethyl acetate washes.

Step 2 involves reacting 4-bromomethyl benzoic acid with N-methylpiperazine in n-butanol, using potassium carbonate as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup to remove quaternary ammonium impurities (e.g., impurity III). Acidification with isopropanolic HCl yields 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride at >99% purity, as validated by HPLC.

Key Reaction Parameters:

ParameterSpecification
Solventn-Butanol
BasePotassium carbonate
Reaction Temperature25°C (ambient)
Yield63–67% (crude); >99% after purification

Direct Alkylation of Methyl 4-(Bromomethyl)benzoate with Piperazine

An alternative route bypasses carboxylic acid intermediates by starting with methyl 4-(bromomethyl)benzoate. Piperazine is dissolved in dichloromethane and reacted with the brominated ester at 0°C, yielding methyl 4-(piperazin-1-ylmethyl)benzoate in 75.2% yield. This method avoids the need for acidic workup, making it suitable for laboratory-scale synthesis.

Optimization Insights:

  • Solvent Choice : Dichloromethane facilitates rapid alkylation but requires careful pH control to prevent dihydrochloride formation.

  • Purification : Saturated sodium bicarbonate washes remove excess piperazine, followed by drying over Na₂SO₄.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for assessing purity. The dihydrochloride derivative from Method 1.1 exhibits <0.2% quaternary salt impurity (III) and <0.5% sulfated ash content, meeting pharmacopeial standards.

Structural Elucidation via NMR Spectroscopy

¹H NMR spectra of methyl 4-(piperazin-1-ylmethyl)benzoate show distinct signals:

  • Piperazine protons : δ 2.4–2.6 ppm (multiplet, 8H)

  • Benzyl CH₂ : δ 3.6–3.7 ppm (singlet, 2H)

  • Aromatic protons : δ 7.3–8.0 ppm (multiplet, 4H).

¹³C NMR confirms the ester carbonyl at δ 167.2 ppm and piperazine carbons at δ 45–55 ppm.

Industrial-Scale Optimization Strategies

Solvent and Base Selection

n-Butanol enhances solubility of 4-bromomethyl benzoic acid and minimizes side reactions compared to polar aprotic solvents. Potassium carbonate, a mild base, prevents over-alkylation while facilitating impurity removal via aqueous extraction.

Impurity Mitigation

Quaternary ammonium salts (e.g., impurity III) are removed through:

  • Aqueous Extraction : Partitioning the reaction mixture into n-butanol and water isolates the impurity in the aqueous phase.

  • Acid-Base Recrystallization : Dissolving the crude product in NaOH followed by HCl precipitation reduces inorganic residues.

Pharmacological Applications and Derivatives

Anticancer Activity of this compound Analogues

Methyl 4-(piperazin-1-ylmethyl)benzoate serves as a precursor to triazolotetrazine derivatives with potent c-Met kinase inhibition. Compound 6a (IC₅₀ = 8.26 μM) demonstrates superior activity against HepG2 hepatocellular carcinoma cells compared to cisplatin.

Cytotoxicity Data (Selected Compounds):

CompoundA549 (μM)Bewo (μM)HepG2 (μM)
6a 8.45.22.4
Cisplatin13.37.72.3

Q & A

Q. How to ensure ethical compliance in preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental reporting. Obtain approval from Institutional Animal Care and Use Committees (IACUC) for in vivo studies, specifying humane endpoints. For cell-based research, document source and authentication of cell lines to avoid misidentification .

Tables

Table 1: Key Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹H NMRAromatic protons: δ 7.4–7.6 ppm (d, J=8 Hz)
¹³C NMRCarbonyl (C=O): δ 168.2 ppm
IRC=O stretch: 1695 cm⁻¹

Table 2: Stability Study Design Parameters

ConditionTemperatureHumidityDurationAnalysis Method
Accelerated40°C75% RH6 monthsHPLC-UV
Long-term25°C60% RH12 monthsLC-MS

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